Increased Lipophilicity Versus the Non‑Hydroxylated Parent Scaffold (Quinoline‑5‑carboxamide)
The hydroxyl group at position 6 raises the computed Log P of 6‑hydroxyquinoline‑5‑carboxamide to 1.04 relative to the non‑hydroxylated analogue quinoline‑5‑carboxamide (Log P = 0.98). This 6 % increase is small but significant in lead‑optimisation campaigns where precise Log P tuning governs membrane permeability and solubility [1].
| Evidence Dimension | Computed partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 1.04 |
| Comparator Or Baseline | Quinoline‑5‑carboxamide: Log P = 0.98 |
| Quantified Difference | Δ Log P = +0.06 (6 % increase) |
| Conditions | Computed Log P values; target compound from Leyan, comparator from Chembase |
Why This Matters
Procurement of the hydroxylated scaffold provides a starting point with intrinsically higher lipophilicity, reducing the synthetic burden for later Log P adjustment.
- [1] Chembase. Quinoline‑5‑carboxamide – Compound Database Entry. https://www.chembase.cn/ (accessed 2026-05-13). View Source
